molecular formula C17H19N3O B5528329 6-(3-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

6-(3-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No. B5528329
M. Wt: 281.35 g/mol
InChI Key: ORJMVFWHXVPXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a chemical compound that has shown potential in various scientific research studies. The compound is also known as MPP and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of pyridazine derivatives can vary depending on their structure and the biological target. They have been found to exhibit a wide range of pharmacological activities .

Safety and Hazards

The safety and hazards of pyridazine derivatives can vary greatly depending on their structure. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound .

Future Directions

Pyridazine derivatives have shown potential in various fields, including medicinal chemistry and agrochemicals . Their diverse pharmacological activities suggest that this class of compounds should be extensively studied for therapeutic benefits .

properties

IUPAC Name

6-(3-methoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-10-16-12(3)20(13(4)17(16)11(2)19-18-10)14-7-6-8-15(9-14)21-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJMVFWHXVPXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC(=CC=C3)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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